L-LYSINE:2HCL (6-13C; EPSILON-15N)
Description
Fundamental Principles and Evolution of Stable Isotope Methodology in Life Sciences
The fundamental principle of stable isotope tracing lies in the ability to distinguish between the labeled tracer and its naturally occurring, unlabeled counterpart based on their mass difference. nih.gov This distinction is typically achieved using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. nih.gov The initial discoveries that laid the groundwork for this methodology date back to the early 20th century with the identification of isotopes. nih.gov The subsequent development of mass spectrometry in the 1940s and 1950s provided the necessary analytical power to precisely measure isotopic ratios, revolutionizing the field. numberanalytics.com
Initially, radioisotopes were the tracers of choice due to their high sensitivity and relative ease of detection. nih.gov However, concerns over the safety of using ionizing radiation in humans, particularly for studying metabolism in healthy individuals, newborns, and during pregnancy, spurred the advancement and adoption of stable isotope methods. nih.govnih.gov Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O), are non-radioactive and pose no health risk, making them ideal for in vivo human studies. maastrichtuniversity.nlnih.gov
The evolution of stable isotope methodology has been closely intertwined with advancements in analytical instrumentation. The development of gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and more recently, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has dramatically increased the sensitivity, selectivity, and scope of stable isotope tracing studies. nih.govnih.govnih.gov These technologies allow for the detection and quantification of minute amounts of labeled metabolites in complex biological samples, providing unprecedented detail about metabolic processes. nih.gov
Rationale for Utilizing Dual-Labeled Amino Acid Tracers (e.g., L-Lysine:2HCl (6-13C; Epsilon-15N)) in Complex Biological Systems
In the study of protein metabolism, amino acids are the fundamental building blocks. To trace their fate, scientists employ isotopically labeled amino acids. While single-labeled tracers are informative, dual-labeled amino acids, such as L-Lysine:2HCl (6-13C; Epsilon-15N), offer significant advantages in unraveling the complexities of biological systems. nih.gov
L-Lysine:2HCl (6-13C; Epsilon-15N) is a form of the essential amino acid lysine (B10760008) that has been chemically modified to contain a heavy isotope of carbon (¹³C) at the sixth carbon position and a heavy isotope of nitrogen (¹⁵N) at the epsilon-amino group. creative-peptides.comcreative-biolabs.com This dual labeling provides two distinct atomic markers on the same molecule.
The rationale for using such a tracer is multifaceted:
Simultaneous Tracking of Carbon and Nitrogen Fates: The carbon skeleton and the amino group of an amino acid can follow different metabolic routes. The ¹³C label allows researchers to trace the path of the carbon backbone, for instance, its incorporation into newly synthesized proteins or its catabolism for energy production. youtube.com Simultaneously, the ¹⁵N label tracks the fate of the nitrogen, revealing information about processes like transamination (the transfer of an amino group to another molecule) and protein degradation. nih.gov
Enhanced Accuracy in Protein Turnover Studies: By measuring the incorporation of both isotopes into proteins, researchers can obtain more precise and reliable measurements of protein synthesis and breakdown rates. creative-biolabs.com This is particularly valuable in complex experimental designs where multiple metabolic processes are occurring simultaneously. creative-biolabs.com
Distinguishing Between Different Metabolic Pathways: The distinct labels can help differentiate between various metabolic pathways that lysine might enter. For example, the fate of the carbon atom can indicate whether lysine is being used for protein synthesis or is being degraded through specific catabolic pathways. plos.org
Minimizing Isotope Scrambling: In some instances, single labels can be "scrambled" or transferred to other molecules, complicating data interpretation. Dual-labeling can help to mitigate this issue and provide clearer results. nih.gov
A prominent application of dual-labeled amino acids is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC experiments, cells are grown in media containing either the "light" (unlabeled) or the "heavy" (labeled) form of an amino acid. creative-biolabs.com By comparing the protein profiles of the two cell populations using mass spectrometry, researchers can accurately quantify differences in protein abundance. creative-biolabs.com The dual labeling with both ¹³C and ¹⁵N in lysine enhances the mass difference, improving the accuracy of quantification. creative-biolabs.com
Historical Context of Isotopic Tracers in Elucidating Metabolic Pathways
The use of isotopic tracers to unravel metabolic pathways has a rich history, dating back to the pioneering work of Rudolf Schoenheimer and his colleagues in the 1930s. researchgate.net Schoenheimer's experiments, using deuterium-labeled fatty acids and ¹⁵N-labeled amino acids, fundamentally changed the understanding of metabolism. researchgate.net Prior to his work, the prevailing view was that the body's structural components were relatively static. Schoenheimer's tracer studies revealed the dynamic nature of metabolism, demonstrating that body constituents are in a constant state of flux, being continuously synthesized and degraded. researchgate.net
One of the earliest and most significant discoveries using isotopic tracers was the elucidation of the dynamic state of body proteins. By feeding rats amino acids labeled with ¹⁵N, Schoenheimer and his team showed that the labeled nitrogen was rapidly incorporated into tissue proteins, even in adult animals that were not growing. nih.gov This provided direct evidence for the continuous turnover of proteins.
In the post-war era, the availability of radioisotopes like carbon-14 (B1195169) led to a surge in metabolic research, as these tracers were easier to detect than stable isotopes at the time. nih.govnih.gov However, the unique advantages of stable isotopes, particularly for studying nitrogen and oxygen metabolism for which no long-lived radioisotopes exist, ensured their continued use and development. nih.gov
Over the decades, stable isotope tracers have been instrumental in mapping out numerous metabolic pathways, including:
The Krebs Cycle (Citric Acid Cycle): Tracers have been crucial in understanding the flow of carbon atoms through this central hub of cellular metabolism.
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.
Fatty Acid Synthesis and Oxidation: The pathways for building and breaking down fats. nih.gov
Amino Acid Metabolism: The intricate network of reactions involving the synthesis, degradation, and interconversion of amino acids. physiology.org
The historical journey of isotopic tracers, from the early groundbreaking discoveries to the sophisticated applications of today, highlights their indispensable role in advancing our knowledge of biochemistry and physiology. isotope.com The use of dual-labeled tracers like L-LYSINE:2HCL (6-13C; EPSILON-15N) represents the cutting edge of this powerful methodology, enabling scientists to ask and answer increasingly complex questions about the inner workings of life.
Data Tables
Table 1: Properties of L-LYSINE:2HCL (6-13C; EPSILON-15N)
| Property | Value | Source |
| Chemical Formula | C₆H₁₆Cl₂N₂O₂ | creative-biolabs.com |
| Molecular Weight | 227.05 g/mol | isotope.comisotope.com |
| Isotopic Enrichment | ¹³C, ¹⁵N | medchemexpress.commedchemexpress.com |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics, SILAC | creative-biolabs.comisotope.com |
Table 2: Key Research Findings Using Labeled Lysine
| Research Area | Key Finding | Labeled Lysine Used | Source |
| Protein Turnover | Demonstrated that L-lysine is incorporated into proteins without a detectable change in the ratio of ¹⁵N to ²H, indicating it doesn't readily share its α-amino nitrogen. | L-lysine labeled with ¹⁵N and deuterium | nih.gov |
| Protein Degradation | Lysine supplementation was shown to reduce myofibrillar protein degradation in muscle cells. | Unlabeled L-lysine (studies on the effects of lysine itself) | nih.gov |
| Metabolic Pathways | Studies in rat brain showed that both L- and D-lysine are precursors to L-pipecolate. | ¹⁴C labeled L- and D-lysine | nih.gov |
| Quantitative Proteomics (SILAC) | Used to differentiate and quantify relative protein abundance between different cell populations. | L-Lysine-2HCl, ¹³C₆, ¹⁵N₂ | creative-biolabs.com |
Properties
Molecular Weight |
221.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Theoretical Foundations for the Application of L Lysine:2hcl 6 13c; Epsilon 15n in Quantitative Studies
Concepts of Isotope Dilution and Isotope Enrichment in Tracer Kinetics
Isotope dilution and isotope enrichment are fundamental concepts that underpin the use of tracers like L-Lysine:2HCl (6-13C; Epsilon-15N) in kinetic studies. nih.gov Isotope dilution relies on the principle that the introduction of a known amount of a labeled compound (the tracer) into a biological system will be diluted by the endogenous, unlabeled compound (the tracee). nih.gov By measuring the change in the isotopic ratio, one can calculate the rate of appearance (Ra) of the endogenous substance. nih.gov In a steady-state condition, where the concentration of the substance remains constant, the rate of appearance equals the rate of disappearance. nih.gov
Conversely, isotope enrichment refers to the increase in the proportion of the labeled isotope within a specific pool or product. researchgate.net When a labeled precursor like L-Lysine:2HCl (6-13C; Epsilon-15N) is introduced, its incorporation into newly synthesized proteins leads to an enrichment of ¹³C and ¹⁵N in the protein pool. The rate of this enrichment is a direct measure of the fractional synthesis rate (FSR) of that protein. nih.gove-acnm.org The magnitude of enrichment is typically determined using mass spectrometry techniques, which can distinguish between the different isotopomers based on their mass-to-charge ratio. researchgate.net
Tracer Kinetic Models in Protein and Amino Acid Metabolism
To translate raw isotope data into meaningful physiological information, researchers employ tracer kinetic models. These mathematical frameworks describe the movement of the tracer through various metabolic compartments. e-smi.eu
Compartmental Modeling Approaches for In Vivo and In Vitro Systems
Compartmental models represent the body or a cellular system as a series of interconnected, kinetically homogenous compartments. allucent.com These models are essential for analyzing the complex dynamics of amino acid metabolism. nih.gov For instance, a simple model for protein synthesis might include compartments for the plasma, the intracellular free amino acid pool, and the protein-bound amino acid pool. researchgate.net
In in vivo studies, multi-compartment models are often necessary to account for the distribution of the tracer throughout different tissues and organs. physiology.orgnih.gov For example, a four-pool model has been developed to distinguish between the interstitial and intracellular fluid compartments in muscle, providing a more nuanced understanding of amino acid transport. nih.gov These models can simulate the transit of amino acids from the blood to the interstitial fluid and then into the muscle cells. nih.gov
In vitro systems, such as cell cultures, offer a more controlled environment for studying metabolic pathways. wur.nl In this context, compartmental models can be used to simulate amino acid translocation across the plasma membrane and predict intracellular amino acid concentrations. nih.gov
Non-Compartmental Analysis for Dynamic Tracer Data
Non-compartmental analysis (NCA) offers a simpler, model-independent approach to analyzing tracer data. allucent.comnumberanalytics.com NCA does not rely on assumptions about the number or connectivity of compartments. allucent.com Instead, it directly calculates key pharmacokinetic parameters from the concentration-time data. numberanalytics.commathworks.com
Key parameters determined through NCA include:
Area Under the Curve (AUC): Represents the total exposure to the tracer over time. allucent.com
Maximum Concentration (Cmax): The peak concentration of the tracer observed. quantics.co.uk
Time to Maximum Concentration (Tmax): The time at which Cmax is reached. quantics.co.uk
Clearance (CL): The volume of plasma cleared of the tracer per unit of time. allucent.com
Terminal Half-life (t1/2): The time it takes for the tracer concentration to decrease by half during the elimination phase. allucent.com
NCA is particularly useful in early-stage drug development and bioequivalence studies due to its simplicity and cost-effectiveness. allucent.comnumberanalytics.com
Precursor Pool Dynamics and Their Influence on Tracer Incorporation and Interpretation
A critical aspect of tracer kinetic studies is the accurate determination of the isotopic enrichment of the true precursor pool for the metabolic process being studied. nih.gov For protein synthesis, the immediate precursor is the aminoacyl-tRNA pool. nih.gov However, this pool is technically challenging to sample directly. nih.gov
Therefore, researchers often use surrogate precursor pools, such as the intracellular free amino acid pool or the plasma amino acid pool. nih.govnih.gov The choice of precursor pool can significantly impact the calculated synthesis rates. nih.gov For example, using plasma enrichment as a surrogate for the intracellular precursor can lead to an underestimation of protein synthesis rates because the intracellular enrichment is typically lower than the plasma enrichment. nih.gov Understanding the dynamics of these precursor pools is crucial for the accurate interpretation of tracer incorporation data.
Isotope Effects in Biological Systems: Theoretical Considerations and Kinetic Isotope Effects
The substitution of an atom with its heavier isotope can lead to small changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energy between bonds involving the light and heavy isotopes. libretexts.org Bonds with heavier isotopes have lower zero-point energy, requiring more energy to break, which can result in a slower reaction rate. libretexts.orgwikipedia.org
The magnitude of the KIE is related to the relative change in mass. wikipedia.org For instance, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H) doubles the mass, leading to a significant KIE. wikipedia.org The KIE for carbon-13 and nitrogen-15 (B135050) is generally smaller but can still be a factor in metabolic studies. wikipedia.orgnih.gov While often assumed to be negligible, it is important to consider the potential impact of KIEs, especially when interpreting data from highly precise measurements. nih.gov
Stoichiometric Considerations for Carbon-13 and Nitrogen-15 Labeling in Metabolic Pathways
The dual labeling of L-lysine with both ¹³C and ¹⁵N provides distinct advantages for stoichiometric analysis of metabolic pathways. creative-biolabs.comnih.gov This approach allows for the simultaneous tracing of both the carbon skeleton and the nitrogen atom of the amino acid. researchgate.net
In studies of protein metabolism, the incorporation of both labels into a protein confirms that the entire amino acid, and not just a fragment, has been used for synthesis. nih.gov Furthermore, by analyzing the ratio of ¹³C to ¹⁵N enrichment in different metabolites, researchers can gain insights into transamination and other metabolic reactions where the carbon and nitrogen moieties may follow different paths. researchgate.netnih.gov This dual-labeling strategy enhances the precision and depth of information that can be obtained from tracer studies. creative-biolabs.comnih.gov
Methodological Frameworks for Research Utilizing L Lysine:2hcl 6 13c; Epsilon 15n
Design of Tracer Infusion and Administration Protocols in Preclinical Research Models
The design of tracer infusion protocols is a critical first step in kinetic studies. The primary goal is to introduce the labeled lysine (B10760008) into the biological system in a controlled manner that allows for the accurate measurement of metabolic rates.
A fundamental concept in tracer kinetics is the isotopic steady state, a condition where the concentration of the isotope-labeled compound in the precursor pool (e.g., plasma free amino acids) remains constant over time.
Isotopic Steady State: Achieving a steady state is crucial for simplifying the mathematical models used to calculate metabolic fluxes, such as protein synthesis and breakdown rates. The most common method to achieve this is the primed-dose continuous infusion. nih.gov This involves administering an initial large dose (prime) of the tracer to rapidly fill the metabolic pool, followed by a continuous, lower-dose infusion to maintain a constant level of isotopic enrichment. nih.gov The duration of the infusion must be sufficient to allow the system to reach equilibrium, which can be challenging and may not always be practical. youtube.com
Non-Steady State Conditions: In some experimental contexts, it is either not feasible or not desirable to wait for a true isotopic steady state. youtube.com For instance, when studying rapid metabolic changes in response to a stimulus, researchers may analyze the system under non-steady-state conditions. This approach requires more complex kinetic modeling to interpret the data, as the changing enrichment of the precursor pool must be accounted for when calculating flux rates. youtube.com These transient state analyses can provide valuable information about the dynamic nature of metabolic regulation. youtube.com
The route of administration for the L-lysine tracer can significantly influence the experimental outcomes and their interpretation. The two primary methods are intravenous infusion and dietary (oral) delivery.
Intravenous (IV) Administration: IV infusion delivers the tracer directly into the systemic circulation, bypassing absorption and metabolism by the gut and liver (splanchnic tissues). This method provides precise control over the tracer delivery rate and is often used for primed-dose continuous infusions to achieve isotopic steady state. nih.govnih.gov
Dietary (Oral) Administration: Oral delivery involves incorporating the tracer into a meal or beverage. This route is less invasive and more closely mimics the natural physiological process of nutrient absorption. nih.gov However, it introduces the variable of splanchnic extraction, where a portion of the tracer is taken up and metabolized by the gut and liver before reaching the systemic circulation. nih.gov Studies comparing both methods have shown that while splanchnic extraction of an oral tracer does occur, both routes can yield similar estimates for amino acid requirements when appropriate models are used. nih.gov For some research questions, particularly those related to daily amino acid metabolism, a 24-hour oral tracer protocol may be preferred. nih.gov
Table 1: Comparison of Tracer Delivery Routes for L-Lysine
| Feature | Intravenous (IV) Delivery | Dietary (Oral) Delivery |
|---|---|---|
| Primary Advantage | Bypasses splanchnic metabolism, allowing direct systemic delivery and precise control. nih.govnih.gov | Less invasive, mimics natural nutrient absorption pathways. nih.gov |
| Key Consideration | More invasive procedure. | Subject to first-pass splanchnic extraction, which must be accounted for. nih.gov |
| Typical Application | Primed-continuous infusions for steady-state kinetic studies of whole-body protein turnover. nih.gov | Studies of amino acid requirements and 24-hour metabolic patterns. nih.govnih.gov |
| Precursor Pool | Systemic arterial or venous plasma enrichment is measured. | Systemic plasma enrichment is measured, but is influenced by gut uptake. nih.gov |
Sample Collection, Processing, and Sub-Cellular Fractionation for Isotopic Analysis
Following tracer administration, biological samples must be collected and processed to isolate the molecules of interest for isotopic analysis. This is a multi-step process that requires precision to avoid contamination and ensure the preservation of the isotopic enrichment.
The specific biomolecules to be analyzed depend on the research question. This can range from total protein in a tissue homogenate to specific proteins or metabolites within distinct cellular compartments.
Sample Collection and Homogenization: Tissues are rapidly excised and frozen in liquid nitrogen to halt metabolic activity. creative-proteomics.com Samples are then homogenized in specific buffers to create a lysate. abcam.com
Sub-cellular Fractionation: To investigate metabolic processes in specific organelles, the cell lysate is fractionated. nih.gov Differential centrifugation is a common technique that separates cellular components based on their size and density. gbiosciences.com A typical workflow involves:
Low-speed centrifugation (e.g., ~1,000 x g) to pellet nuclei. labome.com
Medium-speed centrifugation (e.g., ~10,000 x g) of the supernatant to pellet mitochondria. gbiosciences.comlabome.com
High-speed ultracentrifugation (e.g., ~100,000 x g) of the subsequent supernatant to pellet microsomes and isolate the final supernatant as the cytosolic fraction. labome.com
Protein and Metabolite Isolation: From the whole lysate or specific sub-cellular fractions, proteins can be precipitated (e.g., with trichloroacetic acid) and hydrolyzed into their constituent amino acids. creative-proteomics.com Specific proteins can also be isolated using techniques like immunoprecipitation to study the turnover or modification of a single protein species. nih.gov Metabolites can be extracted from the fractions for separate analysis.
For analysis by certain techniques like Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be chemically modified in a process called derivatization. This is done to increase their volatility and thermal stability, which are necessary for gas-phase analysis. mdpi.comalexandraatleephillips.com
A widely used method is a two-step derivatization procedure: dntb.gov.uaresearchgate.net
Esterification: The carboxyl group of the amino acid is esterified, for example, by heating with methanolic HCl to form a methyl ester. mdpi.comresearchgate.net
Acylation: The amino and other functional groups are then acylated. A common reagent for this step is pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amine groups to form stable, volatile derivatives. mdpi.comdntb.gov.ua
The choice of derivatization reagent is critical for achieving reproducible and accurate results. alexandraatleephillips.com
Table 2: Common Derivatization Approaches for Amino Acid Analysis by GC-MS
| Derivatization Step | Reagent Class | Example Reagent | Target Functional Group |
|---|---|---|---|
| 1. Esterification | Acidified Alcohols | Methanolic HCl | Carboxyl (-COOH) |
| 2. Acylation | Perfluoroacyl Anhydrides | Pentafluoropropionic Anhydride (PFPA) | Amino (-NH₂), Hydroxyl (-OH) |
| 2. Acylation | Chloroformates | Ethyl Chloroformate | Amino (-NH₂) |
| Single Step | Silylation Reagents | N-methyl-N-t-butyldimethyl-silyl-trifluoroacetamide (MTBSTFA) | Carboxyl, Amino, Hydroxyl |
Advanced Analytical Techniques for Isotope Ratio Measurement and Isotopologue Profiling
The final step in the workflow is the measurement of isotopic enrichment in the isolated and prepared samples. Mass spectrometry is the cornerstone technology for this analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the derivatized amino acids in a gas chromatograph before they enter the mass spectrometer. alexandraatleephillips.com The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). By measuring the relative abundance of the ion corresponding to the unlabeled lysine and the ion corresponding to the L-Lysine:2HCl (6-¹³C; ε-¹⁵N) tracer, the isotopic enrichment can be precisely calculated. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that separates molecules in a liquid phase before mass analysis. maastrichtuniversity.nl It is particularly powerful for proteomics and can be used to quantify labeled lysine within peptides derived from specific proteins, often without the need for derivatization. nih.gov This is the foundation of methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where cells are grown in media containing "heavy" labeled amino acids like L-Lysine:2HCl (6-¹³C; ε-¹⁵N). nih.govsigmaaldrich.com The relative abundance of heavy and light peptides in the mass spectrometer reveals changes in protein levels or turnover. nih.gov
Isotopologue Profiling: These analytical techniques enable the measurement of mass isotopomer distributions. nih.gov An isotopologue is a molecule that differs only in its isotopic composition. By analyzing the full pattern of isotopologues for lysine and its downstream metabolites, researchers can trace the labeled atoms through complex metabolic networks. This provides a detailed view of pathway activity and can help identify which metabolic routes are active under different physiological conditions. nih.govnih.gov
Table 3: Overview of Analytical Techniques for Lysine Isotope Analysis
| Technique | Sample Preparation | Key Advantages | Typical Application |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization required to ensure volatility. mdpi.com | High chromatographic resolution, robust and widely available. | Quantifying isotopic enrichment of free amino acids in plasma or tissue hydrolysates. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Derivatization often not required. maastrichtuniversity.nl | High sensitivity and specificity, suitable for complex mixtures and direct analysis of peptides. nih.gov | Quantitative proteomics (e.g., SILAC), analysis of post-translational modifications, metabolite tracing. nih.govnih.gov |
| Isotope Ratio Mass Spectrometry (IRMS) | Sample combustion to gas (e.g., CO₂, N₂). | Extremely high precision for isotope ratio measurements. alexandraatleephillips.com | Measuring very small changes in isotopic abundance, determining whole-body protein turnover. |
Gas Chromatography-Mass Spectrometry (GC-MS) for L-Lysine Tracer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of L-Lysine as a tracer. To make the polar amino acid suitable for GC analysis, it must first be derivatized to decrease its polarity. researchgate.net A common method involves converting amino acids to their N-acetyl methyl ester (NACME) derivatives. ucdavis.edu This process allows for the separation of the derivatized lysine from other compounds in a complex mixture based on its volatility and interaction with the GC column.
Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification and quantification of the labeled lysine. The specific isotopic enrichment of L-Lysine:2HCl (6-¹³C; Epsilon-¹⁵N) results in a distinct mass shift in the detected fragments compared to its unlabeled counterpart, enabling researchers to trace its metabolic fate. nih.gov For instance, the decomposition of Nε-(1-carboxyethyl)-l-lysine (NεCEK) during GC-MS analysis can result in the formation of lysine derivatives, which can be monitored. nih.gov
Key applications of GC-MS in L-lysine tracer analysis include:
Metabolic Flux Analysis: By introducing the labeled lysine into a biological system, researchers can track its incorporation into various metabolic pathways.
Amino Acid Metabolism Studies: GC-MS can be used to study the conversion of lysine to other metabolites, providing insights into amino acid catabolism and biosynthesis. nih.govresearchgate.net
Clinical Diagnostics: The analysis of lysine and its metabolites in biological fluids can aid in the diagnosis of certain metabolic disorders. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Proteomics and Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique in proteomics and metabolomics that heavily utilizes isotopically labeled amino acids like L-Lysine:2HCl (6-¹³C; Epsilon-¹⁵N). isotope.comisotope.comcreative-biolabs.com This method separates molecules in a liquid phase before their analysis by mass spectrometry, making it ideal for a wide range of biomolecules, including peptides and proteins. creative-proteomics.com
In a typical "bottom-up" proteomics workflow, proteins are first digested into smaller peptides, often using the enzyme trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues. gbiosciences.com The resulting peptide mixture is then separated by LC and analyzed by tandem mass spectrometry (MS/MS). The use of L-Lysine:2HCl (6-¹³C; Epsilon-¹⁵N) in cell culture leads to its incorporation into newly synthesized proteins. gbiosciences.com When these proteins are digested, the resulting peptides containing the labeled lysine will have a specific mass shift, allowing for their differentiation from peptides containing the natural "light" lysine. ucsd.edu
This mass difference is the basis for quantitative proteomics, enabling the relative or absolute quantification of thousands of proteins in a complex sample. ucsd.edu LC-MS/MS methods can also be applied to metabolomics to study the abundance and flux of small molecules, including lysine and its derivatives, in biological systems. nih.govnih.gov
Table 1: Comparison of Proteomic Approaches Using LC-MS/MS
| Approach | Description | Key Features |
| Top-Down | Intact proteins are analyzed without prior digestion. | Provides information on intact protein mass and modifications but is challenging for complex mixtures. creative-proteomics.com |
| Middle-Down | Proteins are partially digested into large peptides for analysis. | Bridges the gap between top-down and bottom-up, providing some sequence information while retaining information about modification combinations. creative-proteomics.com |
| Bottom-Up | Proteins are fully digested into smaller peptides for analysis. | The most common approach, allowing for high-throughput identification and quantification of proteins. creative-proteomics.com |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content
The sample is first combusted to convert organic compounds into simple gases like carbon dioxide (CO₂) and nitrogen gas (N₂). These gases are then introduced into the mass spectrometer, which is specifically designed to measure the ratios of different isotopes with very high precision. researchgate.netucdavis.edu For instance, the ratio of ¹³CO₂ to ¹²CO₂ and ¹⁵N₂ to ¹⁴N₂ is determined.
This technique is particularly useful for:
Tracing nutrient flow in ecosystems: By introducing the labeled lysine into an environment, scientists can track its uptake and transfer through different organisms. nih.govresearchgate.net
Verifying isotopic labeling: IRMS can confirm the successful incorporation and enrichment of the stable isotopes in a sample before more detailed analysis by other mass spectrometry techniques. ucdavis.edu
Metabolic studies at the whole-organism level: It allows for the assessment of bulk isotope enrichment in tissues or entire organisms over time. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Enrichment and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. For molecules labeled with stable isotopes like L-Lysine:2HCl (6-¹³C; Epsilon-¹⁵N), NMR offers unique capabilities. isotope.com
The presence of the ¹³C at a specific position (C6) and ¹⁵N at the epsilon-amino group allows for the direct observation of these nuclei. copernicus.org This provides several advantages:
Positional Enrichment Analysis: NMR can confirm the exact location of the isotopic labels within the lysine molecule, which is crucial for interpreting data from other techniques. copernicus.org
Structural Studies of Proteins: When labeled lysine is incorporated into a protein, NMR can be used to probe the local environment around the lysine residue. Chemical shift changes in the ¹³C and ¹⁵N signals can provide information about protein folding, protein-protein interactions, and ligand binding. copernicus.orgresearchgate.net
Dynamic Studies: NMR can measure the motion of the lysine side chain within a protein, providing insights into protein flexibility and function.
The combination of ¹³C and ¹⁵N labeling can be particularly powerful in multidimensional NMR experiments, which can resolve complex spectra and provide detailed structural constraints.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology and its Variants
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust metabolic labeling strategy for quantitative proteomics. researchgate.netsigmaaldrich.commanchester.ac.uk The core principle of SILAC involves replacing a standard "light" amino acid in the cell culture medium with a "heavy" isotopically labeled version, such as L-Lysine:2HCl (6-¹³C; Epsilon-¹⁵N). sigmaaldrich.com As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. researchgate.net
Static SILAC for Relative Protein Quantification
In the classic or "static" SILAC approach, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, typically lysine and/or arginine. gbiosciences.comucsd.edu One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing the isotopically labeled amino acids. ucsd.edu After several cell divisions, the proteome of the "heavy" cell population becomes fully labeled. researchgate.net
The two cell populations can then be subjected to different experimental conditions (e.g., treatment with a drug vs. control). Afterwards, the cells are harvested, combined, and the proteins are extracted and digested. ucsd.edu The resulting peptide mixture is analyzed by LC-MS/MS. Since peptides from the "heavy" and "light" populations are chemically identical but differ in mass, they appear as paired peaks in the mass spectrum. ucsd.edu The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations. ucsd.edu
Table 2: Key Features of Static SILAC
| Feature | Description |
| Principle | Metabolic incorporation of "heavy" amino acids to create a mass-differentiated proteome. ucsd.edu |
| Application | Relative quantification of protein abundance between two or more cellular states. gbiosciences.comucsd.edu |
| Advantages | High accuracy and precision due to early sample mixing, which minimizes experimental variability. sigmaaldrich.com |
| Limitations | Primarily applicable to cell cultures and requires complete labeling for accurate quantification. researchgate.net |
Dynamic SILAC and Pulsed SILAC (pSILAC) for Protein Turnover Rate Determination
Dynamic SILAC and its variation, pulsed SILAC (pSILAC), extend the capabilities of the SILAC methodology to study the kinetics of protein synthesis and degradation, collectively known as protein turnover. springernature.comnih.govnih.gov These methods are crucial for understanding how cells maintain protein homeostasis and respond to various stimuli. springernature.comthermofisher.com
In a dynamic SILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing the labeled amino acid. nih.govthermofisher.com Samples are collected at multiple time points after the switch. By measuring the ratio of "heavy" to "light" peptides over time using LC-MS/MS, researchers can determine the rate at which new proteins are synthesized. nih.govliverpool.ac.uk
Pulsed SILAC (pSILAC) is a similar approach where the "heavy" amino acid is introduced for a defined period (a "pulse") before the cells are returned to a "light" medium or harvested. sigmaaldrich.com This allows for the study of protein synthesis during a specific window of time. By combining these pulse-chase experiments with mathematical modeling, it is possible to calculate both the synthesis and degradation rates for individual proteins across the proteome. nih.gov
Table 3: Comparison of Dynamic and Pulsed SILAC
| Technique | Experimental Design | Information Gained | Key References |
| Dynamic SILAC | Cells are switched from "light" to "heavy" medium, and samples are taken over a time course. | Provides rates of protein synthesis and, by inference, degradation over time. | springernature.comnih.govnih.govthermofisher.comliverpool.ac.uk |
| Pulsed SILAC (pSILAC) | A "pulse" of "heavy" amino acid is administered for a specific duration. | Measures protein synthesis during the pulse period, useful for studying responses to short-term stimuli. | nih.govsigmaaldrich.com |
NeuCode SILAC and Multiplexed Labeling Strategies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling method for quantitative proteomics. chempep.comcreative-proteomics.com However, traditional SILAC is typically limited to comparing two or three samples simultaneously. nih.govckisotopes.com NeuCode (Neutron Encoding) SILAC is an advanced iteration of this technique that significantly expands the multiplexing capacity by utilizing near-isobaric amino acid isotopologues, which have the same nominal mass but differ slightly in exact mass due to the mass defect of stable isotopes. ckisotopes.comthermofisher.comwikipedia.org This approach combines the quantitative accuracy of metabolic labeling with the higher throughput of multiplexed analysis. nih.gov
The fundamental principle of NeuCode SILAC involves metabolically incorporating various "heavy" isotopologues of an essential amino acid, such as lysine, into proteins. wikipedia.org These isotopologues are synthesized with different combinations of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium). thermofisher.comthermofisher.com The subtle differences in the nuclear binding energies of these isotopes create small, predictable mass differences—typically a few milliDaltons (mDa)—between the labeled peptides. nih.gov
A key advantage of this strategy is that the visibility of the quantitative information is dependent on the resolving power of the mass spectrometer. nih.govnih.gov At standard or low resolution, the peptide isotopologues are not resolved and appear as a single peak, which prevents an increase in spectral complexity and allows for more peptide identifications compared to traditional SILAC. ckisotopes.comnih.gov However, during the MS1 scan, a high-resolution instrument (e.g., an Orbitrap operating at >240,000 resolution) can distinguish the small mass differences, revealing the embedded isotopic signatures for relative quantification. thermofisher.comnih.gov For this strategy to be effective, digestion with an enzyme like Lys-C is typically used, ensuring that every resulting peptide contains at least one isotopically-labeled lysine residue at its C-terminus. nih.govnih.gov
This methodology enables the simultaneous comparison of multiple proteomes in a single experiment, with capabilities for 7-plex to 9-plex analysis, and even higher when combined with other labeling techniques. nih.govnih.gov
Detailed Research Findings
Research has demonstrated the efficacy of NeuCode SILAC in various biological contexts. In one study, the technique was used to monitor the time-resolved responses of five signaling mutants in yeast in a single 18-plex experiment, showcasing its high-throughput capabilities. nih.gov Another application involved the quantitative analysis of the AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation. thermofisher.comthermofisher.com In this research, different cell populations were cultured with specific NeuCode lysine isotopologues, allowing for multiplexed immunoprecipitation and subsequent mass spectrometry analysis to quantify multiple target proteins and their interaction partners within a single LC-MS run. thermofisher.comthermofisher.com
The table below summarizes the experimental framework for a study utilizing NeuCode SILAC to analyze the AKT/mTOR pathway.
| Experimental Parameter | Details | Source |
|---|---|---|
| Objective | Multiplexed identification and relative quantitation of AKT/mTOR pathway targets. | thermofisher.comthermofisher.com |
| Cell Line | A549 (human lung carcinoma) | thermofisher.comthermofisher.com |
| Labeling Reagents | Multiple NeuCode L-Lysine isotopologues, including K040, K602, K521, K341, K440, and K080. | thermofisher.com |
| Enrichment Strategy | Multiplex immunoprecipitation (mIP-MS) for AKT/mTOR pathway proteins. | thermofisher.com |
| Instrumentation | Thermo Scientific Orbitrap Fusion or Orbitrap Fusion Lumos Mass Spectrometer. | thermofisher.comthermofisher.com |
| MS Resolution | High-resolution MS1 scans at 500,000. | thermofisher.comthermofisher.com |
| Data Analysis Software | MaxQuant (modified for NeuCode data analysis). | thermofisher.comthermofisher.com |
| Key Finding | The method enabled successful detection and relative quantification of multiple proteins in the targeted pathway from combined samples in a single analysis, with measured ratios correlating highly with expected values. | thermofisher.com |
The selection of specific L-Lysine isotopologues is critical for designing a NeuCode experiment. The combination of different isotopologues allows researchers to create distinct isotopic clusters for multiplexed analysis. The table below lists several NeuCode L-Lysine isotopologues and their corresponding isotopic composition and mass increase over the unlabeled form.
| NeuCode™ Lysine Name | Isotopic Composition | Nominal Mass Increase (Da) | Monoisotopic Mass Increase (Da) | Source |
|---|---|---|---|---|
| Lysine-202 | ¹³C₂, ¹⁵N₂ L-Lysine-2HCl | +4 | 4.00078 | thermofisher.com |
| Lysine-040 | 4,4,5,5-D₄ L-Lysine-2HCl | +4 | 4.02511 | thermofisher.com |
| Lysine-602 | ¹³C₆, ¹⁵N₂ L-Lysine-2HCl | +8 | 8.01420 | thermofisher.com |
| Lysine-521 | 1,2,3,4,5-¹³C₅, 6,6-D₂, alpha-¹⁵N L-Lysine-2HCl | +8 | 8.02637 | thermofisher.com |
| Lysine-341 | 3,4,5-¹³C₃; 5,5,6,6-D₄, epsilon-¹⁵N L-Lysine-2HCl | +8 | 8.03221 | thermofisher.com |
| Lysine-440 | 3,4,5,6-¹³C₄; 5,5,6,6-D₄ L-Lysine-2HCl | +8 | 8.03853 | thermofisher.com |
| Lysine-080 | 3,3,4,4,5,5,6,6-D₈ L-Lysine-2HCl | +8 | 8.05021 | thermofisher.com |
Computational and Statistical Approaches for Analyzing L Lysine:2hcl 6 13c; Epsilon 15n Tracer Data
Data Normalization, Quality Control, and Correction for Natural Isotopic Abundance
Prior to any kinetic analysis, raw data from mass spectrometry must undergo rigorous processing to ensure accuracy and reliability. This involves several key steps:
Data Normalization: This process corrects for variations in sample loading and instrument sensitivity. wsu.eduuky.edu Normalization can be achieved by using internal standards, which are compounds added to samples at a known concentration, or by normalizing to the total ion chromatogram. nih.gov Multi-point normalization using internal or certified reference materials is a common practice to ensure data accuracy. wsu.edu
Quality Control: Quality control (QC) measures are implemented throughout the analytical process to monitor instrument performance and data quality. wsu.edu This includes regular checks of instrument stability, calibration, and the analysis of QC samples of known composition. wsu.edu
Correction for Natural Isotopic Abundance: A critical step in analyzing stable isotope tracer data is the correction for the natural abundance of heavy isotopes, such as ¹³C and ¹⁵N. nih.govnih.govbiorxiv.org All naturally occurring compounds contain a small percentage of these heavy isotopes, which can interfere with the measurement of the tracer-derived label. biorxiv.org Mathematical algorithms are used to subtract the contribution of these naturally abundant isotopes from the measured mass isotopomer distributions (MIDs), providing a corrected MID that reflects only the incorporation of the tracer. nih.govsemanticscholar.org Several software tools, such as IsoCorrectoR, have been developed to automate this correction process. dntb.gov.ua
Algorithms for Calculating Fractional Synthesis Rates, Turnover Constants, and Fluxes
Once the data has been normalized and corrected, various algorithms can be applied to calculate key kinetic parameters. The choice of algorithm depends on the experimental design, specifically whether the study is conducted under steady-state or non-steady-state (isotopically non-stationary) conditions. researchgate.net
Fractional Synthesis Rate (FSR): FSR represents the fraction of a protein or metabolite pool that is newly synthesized per unit of time. In studies using labeled amino acids like L-Lysine:2HCl (6-13C; Epsilon-15N), FSR is often calculated from the rate of incorporation of the labeled lysine (B10760008) into proteins.
Turnover Constants: Turnover refers to the continuous process of synthesis and degradation of molecules within the body. The turnover rate, or rate of appearance (Ra), of a substrate can be calculated using equations that relate the infusion rate of the tracer to the isotopic enrichment of the substrate in the plasma at a steady state. nih.govphysiology.orgnih.gov
Fluxes: Metabolic flux is the rate of turnover of molecules through a metabolic pathway. wikipedia.org Metabolic Flux Analysis (MFA) is a powerful technique used to quantify these rates. wikipedia.orgnumberanalytics.com MFA utilizes the isotopic labeling patterns of metabolites to deduce the flow of atoms through the metabolic network. researchgate.net Both steady-state and non-steady-state MFA approaches are used, with the latter being particularly useful for studying dynamic systems. researchgate.netwikipedia.org
Software Tools for Kinetic Modeling and Metabolic Flux Analysis (MFA)
The complexity of kinetic modeling and MFA necessitates the use of specialized software. A variety of tools are available, each with its own strengths and applications. nih.govresearchgate.net
| Software Tool | Description | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for isotopomer network modeling and both stationary and non-stationary MFA. vueinnovations.comucdavis.edu | Capable of simulating transient isotope labeling experiments. wikipedia.org |
| MFA Suite™ | A toolkit that includes applications like INCA, ETA, and PIRAMID for quantifying metabolic pathway rates. vueinnovations.com | Provides tools for identifying pathway bottlenecks and understanding carbon flow. vueinnovations.com |
| 13CFLUX2 | Software for calculating fluxes from ¹³C labeling experiments under metabolic and isotopically stationary conditions. wikipedia.orgucdavis.edu | A widely used tool for steady-state MFA. |
| OpenFlux | An open-source software for modeling and calculating fluxes from ¹³C-based MFA. wikipedia.orgucdavis.edu | Offers a user-friendly interface for flux estimation. numberanalytics.com |
| METRAN | Software for ¹³C-MFA, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework. mit.edu | Provides a comprehensive platform for flux analysis. mit.edu |
| fluxTrAM | A semi-automated pipeline for processing tracer-based metabolomics data and integrating it with genome-scale metabolic models. biorxiv.orgbiorxiv.org | Facilitates flux predictions at a genome-scale. biorxiv.org |
Statistical Validation of Tracer-Derived Parameters and Model Identifiability
The reliability of the kinetic parameters derived from tracer studies is paramount. Statistical validation and assessment of model identifiability are crucial steps in the analysis workflow.
Statistical Validation: This involves assessing the goodness-of-fit of the model to the experimental data. Techniques like Bayesian parameter estimation can be used to evaluate the accuracy and reliability of flux estimations. nih.govuiowa.edu The precision of the estimated parameters is also a key consideration. nih.gov
Model Identifiability: This refers to the ability to uniquely determine the model parameters from the available experimental data. nih.gov A lack of identifiability can arise from noisy measurements, redundancy in the metabolic network, or unaccounted for cellular compartmentalization. nih.gov Sensitivity analysis can help to understand the limitations of parameter estimations. uiowa.edu Validation-based model selection, using independent datasets, is a powerful approach to ensure the chosen model is appropriate and avoids overfitting or underfitting. plos.org
Integration of Tracer Data with Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Fluxomics)
To gain a comprehensive understanding of cellular metabolism, data from L-Lysine:2HCl (6-13C; Epsilon-15N) tracer studies can be integrated with other "omics" technologies. nih.govnih.gov
Proteomics: Combining tracer data with proteomics allows for the measurement of the synthesis rates of individual proteins on a global scale. nih.govnih.gov This integration provides insights into how changes in metabolic fluxes are linked to alterations in the proteome.
Metabolomics: Isotope tracing provides a dynamic view of metabolite turnover, which complements the static snapshot of metabolite abundances provided by metabolomics. nih.gov The integration of these two approaches offers a more complete picture of the metabolic phenotype.
Fluxomics: Fluxomics is the measurement of metabolic fluxes and is inherently linked to tracer studies. frontiersin.org Integrating flux data with transcriptomic and proteomic data can help to elucidate the regulatory mechanisms that control metabolic pathways. researchgate.net This multi-omics approach is essential for a systems-level understanding of biology and disease. nih.gov
Challenges and Limitations in the Application of L Lysine:2hcl 6 13c; Epsilon 15n Tracer Studies
Accuracy of Precursor Pool Enrichment Measurement
A significant challenge in tracer studies is the accurate measurement of the enrichment of the true precursor pool for protein synthesis, which is the aminoacyl-tRNA. Direct measurement of aminoacyl-tRNA enrichment is technically demanding and often impractical in human studies. Consequently, researchers rely on surrogate pools, such as the intracellular free amino acid pool or the plasma amino acid pool, to estimate precursor enrichment.
The choice of surrogate pool can significantly impact the calculated rates of protein synthesis. Studies have shown that using extracellular (plasma) amino acid enrichment can lead to an underestimation of protein synthesis because it does not fully represent the enrichment at the site of protein synthesis within the cell. nih.gov The intracellular free amino acid pool is considered a better representative, but its measurement requires invasive tissue biopsies. nih.govnih.gov Research in cultured fibroblasts and myocytes has demonstrated that the intracellular free amino acid enrichment provides a more accurate surrogate for the true precursor enrichment compared to the extracellular pool. nih.gov
For instance, one study highlighted that lysine (B10760008) oxidation estimates varied depending on the precursor pool measured, with plasma free lysine specific radioactivity (SRA) yielding different results than liver free lysine SRA. nih.gov This discrepancy underscores the critical importance of selecting the appropriate precursor pool and acknowledging the potential for error when interpreting results.
Methodological Variability and Reproducibility in Isotope Tracer Experiments
The reproducibility of isotope tracer experiments is influenced by several methodological factors. The experimental design, including the duration of the tracer infusion and the frequency of sampling, can affect the results. nih.gov For example, longer infusion periods, such as the 30-hour infusions initially used with L-[α-15N]-lysine, were necessary due to the limitations of older mass spectrometry instrumentation. nih.gov While modern instruments have improved sensitivity, the need for a steady isotopic state remains a crucial consideration. nih.gov
Feeding frequency has also been shown to influence the variability of lysine oxidation measurements. One study found that increasing the feeding frequency from three to eight times daily in pigs reduced the variance and fluctuation of lysine oxidation by 46% and 30%, respectively, although the mean oxidation rate was not significantly affected. nih.gov This suggests that standardizing feeding protocols is essential for minimizing experimental noise and improving reproducibility.
Furthermore, the choice of the tracer itself can introduce variability. While a study comparing [1-14C]L-lysine and [6-3H]L-lysine found no significant difference in estimated lysine oxidation, the potential for different metabolic fates of tracers with labels in different positions must be considered. nih.gov
Limitations of Specific Analytical Platforms for Isotopic Resolution and Sensitivity
The analytical platform used to measure isotopic enrichment is a critical determinant of the accuracy and sensitivity of a tracer study. Mass spectrometry (MS) is the primary technique for these analyses, with various types of instruments offering different capabilities. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for analyzing labeled amino acids. nih.gov However, it can have limitations in sensitivity and may not be suitable for measuring very low levels of enrichment. nih.govmaastrichtuniversity.nl Furthermore, some amino acids can degrade during the derivatization process required for GC-MS analysis. acs.org
High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer significant advantages in terms of mass accuracy and resolution. acs.orgacs.org This high resolution allows for the separation of isotopic peaks that may overlap in lower-resolution instruments, which is particularly important when using multiple isotopes simultaneously (e.g., 13C and 15N). acs.orguni-regensburg.de Tandem mass spectrometry (MS/MS) can further provide positional information about the isotope label within a molecule. nih.govnih.gov
However, even with advanced instrumentation, challenges remain. Complicated isotope patterns can arise from incompletely labeled peptides, making it difficult to determine the true enrichment. acs.orgnih.gov Software tools and sophisticated data analysis techniques are often necessary to deconvolute these complex spectra and accurately quantify isotopic enrichment. nih.gov
Table 1: Comparison of Analytical Platforms for Isotopic Analysis
| Analytical Platform | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Relatively low cost, well-established methods. | Lower sensitivity and resolution compared to HRMS, potential for analyte degradation. nih.govmaastrichtuniversity.nlacs.org |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution, allows for separation of complex isotopic patterns. acs.orgacs.org | Higher instrument cost, requires specialized expertise for data analysis. |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information and positional analysis of isotopes. nih.govnih.gov | Can be complex to interpret, may require targeted methods. |
| Isotope Ratio Mass Spectrometry (IRMS) | Extremely high precision for measuring isotope ratios close to natural abundance. maastrichtuniversity.nl | Typically used for bulk isotope analysis, not for positional information. |
Considerations for Isotope Discrimination and Recycling of Labeled Compounds in Long-Term Studies
In long-term tracer studies, two important phenomena that can affect the interpretation of results are isotope discrimination and the recycling of labeled compounds.
Isotope discrimination refers to the slight differences in the rates of metabolic reactions involving isotopically labeled molecules compared to their unlabeled counterparts. While stable isotopes are chemically similar, the difference in mass can lead to minor kinetic effects. Although often considered negligible, this can become a factor in long-term studies where small biases can accumulate over time.
Recycling of labeled compounds is a more significant concern. When a labeled amino acid like L-lysine is incorporated into a protein and that protein is later broken down, the labeled lysine can be released back into the free amino acid pool. nih.gov This re-entry of the label can dilute the enrichment of the administered tracer, leading to an underestimation of the true rate of protein synthesis if not properly accounted for. nih.gov
The recycling of amino acids from protein breakdown is a fundamental aspect of protein turnover. Lysosomal recycling, in particular, plays a crucial role in providing amino acids for new protein synthesis. nih.gov Studies have shown that the appearance of labeled lysine in gut microbial proteins and subsequently in the host demonstrates the complex interplay of metabolism and the potential for label recycling across different body compartments. nih.gov Accurately modeling and correcting for this recycling is a significant challenge in long-term studies aiming to quantify whole-body protein dynamics.
Conclusion
Summary of Key Contributions of L-Lysine:2HCl (6-13C; Epsilon-15N) to Quantitative Biochemical Research
The strategic placement of stable isotopes in L-Lysine:2HCl (6-13C; Epsilon-15N) has made it an invaluable asset in quantitative biochemical research, particularly in the fields of proteomics and metabolomics. Its primary contribution lies in its application as a tracer for monitoring the metabolic fate of lysine (B10760008) with exceptional specificity. The dual-labeling allows for the simultaneous tracking of both the carbon backbone and the side-chain nitrogen, providing a more complete picture of lysine's journey through various biochemical pathways.
In quantitative proteomics, this compound is instrumental in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Current time information in Bangalore, IN.isotope.comhawaii.edu By incorporating this "heavy" lysine into proteins, researchers can accurately quantify changes in protein abundance between different cell populations or experimental conditions using mass spectrometry. hawaii.edulookchem.com The specific labeling at the 6-carbon and epsilon-nitrogen provides a distinct mass shift that is readily detectable, enhancing the precision of protein quantification. sigmaaldrich.com
Furthermore, the epsilon-15N label is particularly useful for studying post-translational modifications of lysine residues, such as ubiquitination and methylation, which play crucial roles in cellular regulation. nih.gov By tracking the 15N, scientists can investigate the dynamics of these modifications and their impact on protein function. The 6-13C label allows for the tracing of the carbon atom's fate in catabolic processes, offering insights into energy metabolism and the contribution of lysine to the cellular carbon pool. researchgate.netnih.gov
Prospects for Continued Utility in Advancing Understanding of Metabolic and Protein Dynamics
The future utility of L-Lysine:2HCl (6-13C; Epsilon-15N) in biochemical research remains robust. As analytical technologies, particularly high-resolution mass spectrometry, continue to advance, the ability to detect and quantify subtle changes in isotopic enrichment will further enhance the applications of this compound. nih.gov
A promising area of future research involves its use in studying protein cross-linking. researchgate.netnih.gov The distinct isotopic signature of this lysine variant can aid in the identification of cross-linked peptides, providing valuable structural information about protein-protein interactions and the architecture of protein complexes.
Moreover, the application of this tracer in metabolic flux analysis holds significant potential. By tracing the flow of both the 13C and 15N atoms through metabolic networks, researchers can gain a more dynamic and comprehensive understanding of cellular metabolism under various physiological and pathological conditions. mdpi.comresearchgate.net This includes investigating the metabolic reprogramming that occurs in diseases such as cancer and metabolic syndrome.
Q & A
Q. What is the role of L-LYSINE:2HCL (6-13C; EPSILON-15N) in SILAC-based proteomic studies?
L-LYSINE:2HCL (6-13C; EPSILON-15N) is a stable isotope-labeled amino acid used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to differentially label proteins across cell populations. Its 13C and 15N isotopes introduce predictable mass shifts (e.g., +8 Da for lysine in three-plex experiments), enabling quantitative comparison of protein abundance via mass spectrometry (MS). To implement SILAC, researchers must use lysine/arginine-deficient media supplemented with dialyzed fetal bovine serum (FBS) and the labeled lysine at concentrations tailored to cell type (e.g., 0.3–2.5 mM) .
Q. How should researchers prepare and validate cell cultures using L-LYSINE:2HCL (6-13C; EPSILON-15N)?
- Media Preparation : Use lysine-deficient basal media (e.g., RPMI-1640) supplemented with 10% dialyzed FBS and 0.3–5 mM L-LYSINE:2HCL (6-13C; EPSILON-15N). Ensure isotopic purity (>98%) by verifying supplier certificates of analysis .
- Labeling Validation : Grow cells for >10 generations to achieve >95% isotopic incorporation. Confirm labeling efficiency via MS by checking mass shifts in lysine-containing peptides. Tools like MaxQuant can automate this analysis .
Advanced Research Questions
Q. How can researchers optimize SILAC labeling efficiency in complex proteomes?
- Purity and Handling : Source isotopes with ≥98% purity to minimize unlabeled background . Store lyophilized powder at room temperature and prepare stock solutions in sterile PBS or media to avoid degradation.
- Cell-Specific Adjustments : For slow-growing cells, extend labeling duration or increase amino acid concentration. Monitor cell viability and doubling time to avoid toxicity .
- Data Cross-Validation : Use reciprocal labeling (swapping heavy/light labels between conditions) to control for batch effects .
Q. What strategies mitigate isotopic interference in multiplexed SILAC experiments?
- Mass Shift Design : Pair L-LYSINE:2HCL (6-13C; EPSILON-15N) (+8 Da) with arginine isotopes (e.g., 13C6-arginine, +10 Da) to avoid overlapping peptide peaks. Thermo Scientific’s three-plex kits are pre-optimized for this .
- Software Tools : Utilize search engines like Andromeda (integrated into MaxQuant) to resolve co-fragmented peptides and assign spectra accurately. Adjust fragment mass tolerance to <20 ppm for high-resolution MS data .
Q. How can metabolic flux analysis (MFA) integrate 13C/15N-labeled L-lysine data with proteomic profiles?
- Tracer Design : Supplement cultures with L-LYSINE:2HCL (6-13C; EPSILON-15N) and track label incorporation into downstream metabolites (e.g., acetyl-CoA, glutamate) via LC-MS/MS. Use isotopomer spectral analysis to model flux rates .
- Multi-Omics Integration : Correlate flux data with SILAC-derived protein expression profiles to identify regulatory nodes. For example, in Corynebacterium glutamicum, lysine production pathways can be linked to enzyme abundance changes .
Q. How to address contradictions in isotopic labeling efficiency across experimental replicates?
- Systematic Checks : Verify media batch consistency, cell line stability (e.g., no lysine biosynthesis reactivation), and MS calibration. Use internal standards like heavy-labeled reference peptides .
- Statistical Frameworks : Apply mixed-effects models to account for technical vs. biological variability. Tools like Perseus (MaxQuant suite) enable robust normalization and outlier detection .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
